Cas no 5334-50-9 (1h-pyrazolo[3,4-d]pyrimidine (8ci), 4-(ethylamino)-1-methyl-)
5334-50-9 structure
Product Name:1h-pyrazolo[3,4-d]pyrimidine (8ci), 4-(ethylamino)-1-methyl-
Numero CAS:5334-50-9
MF:C8H11N5
MW:177.206440210342
CID:1581997
PubChem ID:219754
Update Time:2025-04-21
1h-pyrazolo[3,4-d]pyrimidine (8ci), 4-(ethylamino)-1-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1h-pyrazolo[3,4-d]pyrimidine (8ci), 4-(ethylamino)-1-methyl-
- N-ETHYLPENTAN-3-AMINE HYDROCHLORIDE
- ethyl-(1-ethyl-propyl)-amine
- ethyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine
- Aethyl-(1-aethyl-propyl)-amin
- Aethyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amin
- 3-ethylaminopentane
- AKOS015894570
- I05-1555
- FT-0683145
- 4-ethylamino-1-methylpyrazolo<
- 3,4-d>
- pyrimidine
- ethyl(pentan-3-yl)amine hydrochloride
- N-ETHYLPENTAN-3-AMINE HYDROCHLORIDE; ethyl-(1-ethyl-propyl)-amine; ethyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine; Aethyl-(1-aethyl-propyl)-amin; Aethyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amin; 3-ethylaminopentane; AKOS015894570; I05-1555; FT-0683145; 4-ethylamino-1-methylpyrazolo< 3,4-d> pyrimidine; ethyl(pentan-3-yl)amine hydrochloride;
- AKOS005610311
- HMS1645L19
- pyrazolo[3,4-d]pyrimidine, 4-ethylamino-1-methyl-
- SMR000310962
- NSC-1427
- NSC1427
- HMS2709P16
- DTXSID10902985
- STK874080
- MLS000622035
- N-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1H-Pyrazolo[3, 4-(ethylamino)-1-methyl-
- 5334-50-9
- CHEMBL1370945
- N-ethyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
- MFCD05938844
-
- Inchi: 1S/C8H11N5/c1-3-9-7-6-4-12-13(2)8(6)11-5-10-7/h4-5H,3H2,1-2H3,(H,9,10,11)
- Chiave InChI: USRVGNHEIXGHPP-UHFFFAOYSA-N
- Sorrisi: N1(C)C2C(C=N1)=C(N=CN=2)NCC
Proprietà calcolate
- Massa esatta: 177.10163
- Massa monoisotopica: 177.101
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 174
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.9
- Superficie polare topologica: 55.6Ų
Proprietà sperimentali
- Densità: 1.34
- Punto di ebollizione: 349.9°C at 760 mmHg
- Punto di infiammabilità: 165.4°C
- Indice di rifrazione: 1.682
- PSA: 55.63
1h-pyrazolo[3,4-d]pyrimidine (8ci), 4-(ethylamino)-1-methyl- Letteratura correlata
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
5334-50-9 (1h-pyrazolo[3,4-d]pyrimidine (8ci), 4-(ethylamino)-1-methyl-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso